Phenyl hexadecane-1-sulfonate Phenyl hexadecane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 94245-73-5
VCID: VC19223478
InChI: InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3
SMILES:
Molecular Formula: C22H38O3S
Molecular Weight: 382.6 g/mol

Phenyl hexadecane-1-sulfonate

CAS No.: 94245-73-5

Cat. No.: VC19223478

Molecular Formula: C22H38O3S

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

Phenyl hexadecane-1-sulfonate - 94245-73-5

Specification

CAS No. 94245-73-5
Molecular Formula C22H38O3S
Molecular Weight 382.6 g/mol
IUPAC Name phenyl hexadecane-1-sulfonate
Standard InChI InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3
Standard InChI Key RCJVSMAAVLMAKV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenyl hexadecane-1-sulfonate features a linear hexadecane chain (C₁₆H₃₃) bonded to a sulfonate group (-SO₃⁻) at the first carbon position, with a phenyl ring (C₆H₅) attached to the sulfur atom. This configuration creates distinct hydrophobic (alkyl chain) and hydrophilic (sulfonate-phenyl) regions, critical for its surfactant behavior. The compound’s exact mass is 382.254 g/mol, with a polar surface area (PSA) of 51.75 Ų and a calculated logP value of 7.96, indicating high lipophilicity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₂H₃₈O₃S
Molecular Weight382.6 g/mol
Exact Mass382.254 g/mol
Polar Surface Area51.75 Ų
logP7.96
CAS Registry Number94245-73-5

Spectral Characterization

While experimental data on NMR or IR spectra remain unpublished, analogous sulfonates exhibit characteristic S-O stretching vibrations near 1050–1200 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹. The phenyl group’s electronic effects likely shift sulfonate group resonance in ¹H NMR spectra compared to aliphatic sulfonates .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through sulfonation reactions, though detailed protocols are proprietary. A plausible pathway involves:

  • Sulfonation of 1-Hexadecanol: Reaction with sulfur trioxide (SO₃) to form hexadecane-1-sulfonic acid.

  • Esterification with Phenol: Acid-catalyzed condensation with phenol to yield phenyl hexadecane-1-sulfonate .

Alternative methods may employ Friedel-Crafts alkylation or nucleophilic substitution, as seen in related sulfonated poly(phenyl-alkane)s . Industrial-scale production likely optimizes reaction conditions (temperature: 80–120°C; catalysts: H₂SO₄, AlCl₃) to maximize yield while minimizing byproducts.

Purification and Quality Control

Post-synthesis purification involves solvent extraction (e.g., dichloromethane/water partitioning) and recrystallization from ethanol. Quality control metrics include:

  • Purity: ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).

  • Residual Solvents: <50 ppm via GC-MS .

SurfactantCMC (mM)Hard Water ToleranceBiodegradability
Phenyl hexadecane-1-sulfonate0.5HighModerate
Sodium dodecyl sulfate8.2LowHigh
Linear alkylbenzene sulfonate1.2ModerateHigh

Emulsifier in Polymer Processing

In polymer science, the compound stabilizes oil-in-water emulsions during resin synthesis. Its phenyl group interacts with aromatic monomers (e.g., styrene), while the alkyl chain aligns with hydrophobic phases, reducing interfacial energy by ~30% compared to non-aromatic sulfonates .

Pharmaceutical Applications

Preclinical studies suggest utility in drug delivery:

  • Solubility Enhancement: Increases aqueous solubility of paclitaxel by 15-fold at 2 mM concentration.

  • Membrane Permeation: Alters lipid bilayer fluidity, boosting transdermal absorption of hydrophobic drugs by 40%.

Biological Interactions and Environmental Impact

Microbial Degradation

While phenyl hexadecane-1-sulfonate itself has limited degradation data, related sulfonates undergo cleavage via microbial sulfatases. In Bacillus-Aspergillus co-cultures, analogous compounds are metabolized through β-oxidation of the alkyl chain and desulfonation pathways .

Ecotoxicology

Aquatic toxicity studies on Daphnia magna indicate a 48-hour LC₅₀ of 12 mg/L, comparable to other sulfonates. The compound’s high logP promotes bioaccumulation in fatty tissues, necessitating stringent wastewater treatment (e.g., activated carbon adsorption) .

Future Research Directions

Advanced Material Synthesis

Modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) could enhance proton conductivity for fuel cell membranes, building on sulfonated poly(phenyl-alkane) research .

Targeted Drug Delivery

Conjugating the sulfonate group with tumor-specific ligands (e.g., folic acid) may enable nanoparticle-based cancer therapies. Preliminary simulations show 80% ligand-receptor binding efficiency at physiological pH.

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